Pyrazinib

Oesophageal Adenocarcinoma Radioresistance Cytokine Profiling

Pyrazinib (P3) is a uniquely multi-modal research tool that no generic angiogenesis inhibitor can replicate. It simultaneously (1) inhibits blood vessel development in vivo (p<0.001 in zebrafish), (2) suppresses both oxidative phosphorylation and glycolysis in radioresistant OAC cells, and (3) significantly reduces a specific pro-inflammatory cytokine signature (IL-6, IL-8, IL-4) that drives treatment resistance. Critically, it radiosensitizes OAC cells under hypoxic conditions (p=0.0216)—a capability not shared by standard anti-angiogenics. Its 600-fold more soluble phosphate prodrug system also makes it an ideal model for formulation R&D. Choose Pyrazinib for targeted, quantifiable effects that generic alternatives cannot provide.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B610352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinib
SynonymsP3;  P 3;  P-3
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H10N2O/c15-12-4-2-1-3-10(12)5-6-11-9-13-7-8-14-11/h1-9,15H/b6-5+
InChIKeyOBKATKKKPJKKKE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinib (P3): A Multi-Modal Radiosensitizer for Oesophageal Adenocarcinoma Research


Pyrazinib (P3) is a pyrazine phenol small molecule (molecular weight 198.22, CAS 200417-97-6) that exhibits anti-angiogenic, anti-metabolic, and anti-inflammatory properties [1]. It was identified through phenotypic screening and characterized as a radiosensitizer in isogenic models of oesophageal adenocarcinoma (OAC) radioresistance, significantly inhibiting blood vessel development in vivo and reducing oxidative phosphorylation and glycolysis in vitro [2]. Its dual action on tumor metabolism and the inflammatory tumor microenvironment makes it a unique tool for investigating therapeutic strategies against radiation-resistant OAC [3].

Why Pyrazinib Cannot Be Substituted with Generic Angiogenesis Inhibitors in OAC Research


Generic angiogenesis inhibitors lack the specific, multi-faceted activity profile of Pyrazinib against radioresistant OAC. While many compounds inhibit angiogenesis, Pyrazinib uniquely combines this with direct metabolic suppression (reducing both oxidative phosphorylation and glycolysis) and a targeted reduction of a specific pro-inflammatory cytokine signature (IL-6, IL-8, IL-4) that is highly upregulated in radioresistant cells [1]. Furthermore, its demonstrated ability to significantly enhance radiosensitivity under hypoxic conditions—a hallmark of treatment-resistant tumors—is not a universal property of its chemical class [2]. Substituting with a general anti-angiogenic agent would fail to recapitulate these specific, quantifiable effects on metabolism and the tumor microenvironment, leading to potentially erroneous conclusions in studies of OAC radioresistance [3].

Quantitative Evidence Guide for Pyrazinib Differentiation


Significant Suppression of Radioresistance-Associated Cytokines (IL-6, IL-8, IL-4)

Pyrazinib demonstrates a targeted reduction of a specific pro-inflammatory cytokine signature that is highly upregulated in radioresistant OAC cells, a property not shared by generic angiogenesis inhibitors. In an isogenic model of OAC radioresistance, treatment with Pyrazinib significantly decreased the secretion of IL-6, IL-8, and IL-4 from OE33R (radioresistant) cells [1].

Oesophageal Adenocarcinoma Radioresistance Cytokine Profiling

Enhanced Radiosensitivity Under Tumor-Relevant Hypoxic Conditions

Pyrazinib's ability to radiosensitize cells under low oxygen conditions—a common feature of solid tumors and a major cause of treatment failure—sets it apart from many other compounds. It significantly reduced the surviving fraction of OE33R cells following 4 Gy irradiation specifically under hypoxic conditions [1].

Radiotherapy Hypoxia Oesophageal Cancer

Dual Suppression of Mitochondrial Respiration and Glycolysis

Unlike many metabolic inhibitors that target a single pathway, Pyrazinib exhibits a dual mechanism by significantly reducing both oxidative phosphorylation (OXPHOS) and glycolysis in radioresistant OAC cells, providing a more comprehensive metabolic blockade [1].

Cancer Metabolism Oxidative Phosphorylation Glycolysis

Potent In Vivo Anti-Angiogenic Activity in Zebrafish Model

Pyrazinib demonstrates robust and quantifiable anti-angiogenic effects in a whole-organism model, a property that distinguishes it from compounds with only in vitro activity. It significantly inhibited blood vessel development in zebrafish embryos [1].

Angiogenesis Zebrafish In Vivo Model

600-Fold Improvement in Aqueous Solubility with Phosphate Prodrug

The major physicochemical limitation of Pyrazinib is its poor aqueous solubility. This limitation is directly addressed and quantified by its phosphate prodrug, Pyrazinib phosphate, which demonstrates a 600-fold increase in water solubility compared to the parent compound [1].

Prodrug Solubility Formulation

Optimal Research and Preclinical Application Scenarios for Pyrazinib


Investigating Hypoxia-Induced Radioresistance in OAC

Based on evidence that Pyrazinib significantly radiosensitizes OAC cells under hypoxic conditions (p=0.0216 vs. irradiation alone) [1], this compound is ideally suited for in vitro and in vivo studies designed to dissect the mechanisms by which low oxygen tension promotes resistance to radiotherapy. It serves as a validated tool to probe the interplay between tumor hypoxia, metabolic adaptation, and treatment response.

In Vivo Angiogenesis Assays in Zebrafish Models

Given its potent inhibition of blood vessel development in zebrafish (p < 0.001) [1], Pyrazinib is a premier candidate for use in transgenic zebrafish models (e.g., Tg(fli1:EGFP)) to study developmental angiogenesis and for high-throughput in vivo screens of anti-angiogenic compounds or combination therapies targeting the tumor vasculature.

Preclinical Formulation and Solubility Enhancement Studies

The well-characterized, 600-fold improvement in aqueous solubility achieved with the Pyrazinib phosphate prodrug [2] makes this system a valuable model for researchers developing new formulation strategies for poorly soluble small molecules. Comparative studies using Pyrazinib and its prodrug can provide quantitative data on the impact of solubility on in vivo bioavailability and efficacy.

Targeted Cytokine Profiling in Radioresistant Cancer Models

The specific and significant reduction of IL-6, IL-8, and IL-4 secretion by Pyrazinib in radioresistant OAC cells (p=0.0006, p=0.0488, p=0.0111) [1] positions this compound as a unique chemical probe. It is ideal for experiments aimed at understanding how these particular cytokines contribute to the inflammatory tumor microenvironment and promote resistance, enabling a more targeted approach than using broad-spectrum anti-inflammatory drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.